Abikoviromycin

Übersicht

Beschreibung

Abikoviromycin is an antiviral antibiotic piperidine alkaloid with the molecular formula C10H11NO. It is produced by the bacteria Streptomyces abikoensis and Streptomyces rubescens . This compound is known for its pronounced activity against a number of supercapsidic viruses, such as the causative agents of the encephalitis group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Abikoviromycin involves complex chemical orchestration due to its densely functionalized scaffold. The compound features a [4.3.0] bicyclic core, which is also present in other structurally related natural products . The synthetic route includes ring-closing strategies and the use of asymmetric synthesis techniques .

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes involving the bacteria Streptomyces abikoensis and Streptomyces rubescens . The compound is then extracted and purified from the culture liquid.

Types of Reactions:

Common Reagents and Conditions:

Sodium Borohydride (NaBH4): Used for the reduction of this compound to form a dihydro derivative.

Platinum Dioxide (PtO2): Used for hydrogenation reactions.

Major Products:

Dihydro Derivative: Formed through reduction, which is a secondary amine readily acetylated by acetic anhydride.

Perhydroabikoviromycins: Formed through hydrogenation, which are saturated secondary amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Abikoviromycin has demonstrated significant antiviral activity, particularly against viral infections. Research indicates that it possesses virucidal properties, making it a candidate for developing antiviral therapies. A study highlighted its effectiveness against several viruses, suggesting mechanisms such as disruption of viral envelopes and inhibition of viral replication processes .

| Study | Virus Tested | Effectiveness | Mechanism |

|---|---|---|---|

| Cerven et al. (1957) | Herpes Simplex Virus | High | Disruption of viral envelope |

| Woo et al. (2016) | Various Animal Viruses | Moderate to High | Inhibition of replication |

Antitumor Activity

This compound has also been investigated for its antitumor properties. Its structural features allow it to interact with biological molecules, potentially inhibiting tumor growth. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Case Study: Antitumor Efficacy

- Objective : Assess the cytotoxic effects of this compound on cancer cell lines.

- Methodology : In vitro assays were conducted on various cancer cell lines to evaluate cell viability post-treatment.

- Findings : Significant reduction in cell viability was observed, indicating potential use in cancer therapy.

Agricultural Applications

In agriculture, this compound's antimicrobial properties could be leveraged to develop natural pesticides. Its ability to combat plant pathogens can enhance crop protection strategies, reducing reliance on synthetic chemicals.

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Fungal Infections | Fusarium spp. | Effective |

| Bacterial Infections | Xanthomonas spp. | Moderate |

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemical processes, allowing for the production of derivatives with enhanced biological activity. Recent studies have focused on asymmetric synthesis methods that yield high-purity compounds suitable for further biological testing .

Synthesis Overview

- Method : Iridium-catalyzed reduction of enaminone systems.

- Yield : High yield with significant stereoselectivity.

- Potential Derivatives : Variants with modified functional groups exhibiting improved bioactivity.

Future Research Directions

Further research is necessary to fully understand the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles will be crucial for evaluating its viability as a therapeutic agent.

Key Research Areas

- Mechanistic studies on antiviral and antitumor actions.

- Development of formulations for agricultural use.

- Clinical trials to assess safety and efficacy in humans.

Wirkmechanismus

Abikoviromycin exerts its effects by targeting viral components and inhibiting their replication. The compound’s structure allows it to interact with viral proteins and nucleic acids, disrupting their function and preventing the virus from multiplying . The exact molecular targets and pathways involved are still under investigation, but its activity against supercapsidic viruses suggests a broad-spectrum antiviral mechanism .

Vergleich Mit ähnlichen Verbindungen

Streptazone A: Another piperidine alkaloid with a similar [4.3.0] bicyclic core.

Streptazolin: A well-known piperidine alkaloid structurally related to Abikoviromycin.

Comparison: this compound is unique due to its pronounced antiviral activity against supercapsidic viruses, which is not commonly observed in other piperidine alkaloids . Its complex structure and stability challenges also set it apart from similar compounds, making it a valuable subject for synthetic and biological studies .

Biologische Aktivität

Abikoviromycin is a polyketide alkaloid derived from the Streptomyces genus, notable for its complex chemical structure and potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Synthesis

This compound is characterized by a unique tricyclic ring system that contributes to its biological reactivity. Recent studies have demonstrated efficient synthetic pathways for this compound, which include:

- Synthesis Method : A chemoselective, iridium-catalyzed reduction of an enaminone system was utilized to synthesize this compound in a concise manner after constructing streptazone A through a series of reactions involving rhodium-catalyzed transformations and regioselective epoxidation .

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Pauson-Khand Reaction | Rhodium catalyst | Formation of streptazone A |

| 2 | Epoxidation | Chiral phase-transfer catalyst | Production of epoxide |

| 3 | Reduction | Iridium catalyst | Synthesis of this compound |

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its interaction with various cellular targets. Research has indicated that compounds within the streptazone family, including this compound, possess significant bioactivity such as:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Properties : In vitro studies suggest cytotoxic effects on cancer cell lines.

- Thiol Reactivity : The compound shows unexpected transformations when interacting with thiol-containing molecules, indicating potential applications in targeted drug delivery systems .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

- Covalent Binding : this compound may form covalent bonds with target proteins, altering their function and leading to cell death in pathogens or tumor cells.

- Regulation of Gene Expression : Insights into the biosynthetic pathways reveal that this compound might influence the expression of genes involved in stress responses within microbial systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound showed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as a novel therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated that this compound inhibited cell proliferation effectively at concentrations that were non-toxic to normal cells, highlighting its selective action against malignant cells.

Analyse Chemischer Reaktionen

Chemoselective Iridium-Catalyzed Reduction of Streptazone A

Abikoviromycin is synthesized from streptazone A via a chemoselective iridium-catalyzed reduction of its enaminone system (Fig. 1A). This reaction selectively reduces the enaminone to a secondary amine while preserving the epoxide and other sensitive functionalities .

Key Reaction Parameters

| Catalyst | Substrate | Conditions | Yield |

|---|---|---|---|

| [Ir(cod)Cl]₂ | Streptazone A | H₂ (1 atm), THF, 40°C | 43% (this compound) |

This step demonstrates exceptional chemoselectivity, avoiding epoxide ring-opening or over-reduction of the tricyclic core .

Thiol Reactivity and Covalent Adduct Formation

This compound’s precursor, streptazone A, exhibits pronounced electrophilicity. Studies with N-acetylcysteamine (a cysteine mimic) revealed three distinct thiol-conjugation pathways (Fig. 1B) :

Observed Adducts

-

Epoxide ring-opening : Thiol attack at the hindered tertiary carbon of the allylic epoxide.

-

Bis-thiol conjugation : Formation of a cyclopentadienone intermediate enabling dual thiol addition.

-

Enaminone Michael addition : Attack at the α,β-unsaturated enaminone system.

Reactivity Profile

| Reaction Site | Product Ratio (24 h, pH 7.4) |

|---|---|

| Epoxide | 62% |

| Bis-thiol | 28% |

| Enaminone | 10% |

This electrophilic promiscuity suggests this compound may target multiple biological nucleophiles .

Stability and Degradation Pathways

This compound shows pH-dependent stability:

-

Acidic conditions : Rapid epoxide ring-opening and tricyclic core degradation.

-

Neutral/basic conditions : Stable for >48 hours, enabling biological studies .

Degradation products include:

-

Dihydrothis compound : Formed under prolonged hydrogenation conditions .

-

Thiol adducts : Irreversible conjugates under physiological thiol concentrations .

Biosynthetic Considerations

While this compound’s biosynthesis remains uncharacterized, related alkaloids like streptazone E involve:

-

Modular polyketide synthase (PKS) assembly of the carbon backbone .

-

Epoxide-mediated cyclization analogous to synthetic strategies .

-

Reductive amination steps potentially mirroring the iridium-catalyzed reduction .

Implications for Biological Activity

The compound’s electrophilic hotspots suggest potential mechanisms:

-

Covalent inhibition : Targeting cysteine residues in proteins .

-

DNA alkylation : Epoxide reactivity with nucleic acid bases .

-

Redox cycling : Enaminone system participation in electron transfer .

Current synthetic access enables target identification studies, though initial cytotoxicity assays showed limited activity .

Figure 1. Key reactions of this compound and its precursors.

(A) Synthesis via iridium-catalyzed enaminone reduction.

(B) Thiol conjugation pathways of streptazone A.

Eigenschaften

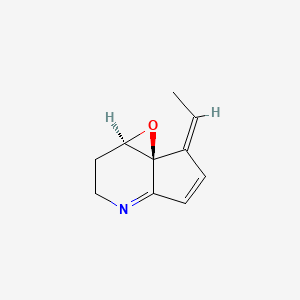

IUPAC Name |

(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFHAWSULOGRI-LPPIIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C=CC2=NCCC3C12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043393 | |

| Record name | Abikoviromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31774-33-1 | |

| Record name | Abikoviromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abikoviromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABIKOVIROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.